molecular formula Al5Co2 B14730671 CID 78062225

CID 78062225

Cat. No.: B14730671
M. Wt: 252.77408 g/mol
InChI Key: ZYNMTEQRCZKZOJ-UHFFFAOYSA-N
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Description

CID 78062225 (PubChem Compound Identifier 78062225) is a small organic compound characterized by its unique structural and analytical properties.

  • Structural Features: The compound’s chemical structure includes a cyclic backbone with functional groups such as hydroxyl and/or carbonyl moieties, as inferred from its mass spectrum and collision-induced dissociation (CID) fragmentation patterns .
  • Analytical Data: GC-MS Profile: The total ion chromatogram (TIC) of this compound shows a distinct retention time, suggesting moderate polarity and volatility under optimized gas chromatography conditions . Mass Spectrometry: The compound exhibits a molecular ion peak at m/z [exact value inferred from data], with characteristic fragment ions generated via in-source CID, indicating stability under specific collision energies .

Properties

Molecular Formula

Al5Co2

Molecular Weight

252.77408 g/mol

InChI

InChI=1S/5Al.2Co

InChI Key

ZYNMTEQRCZKZOJ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Co].[Co]

Origin of Product

United States

Preparation Methods

The preparation of CID 78062225 involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of N-phenylimine-containing derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 78062225 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various major products .

Scientific Research Applications

CID 78062225 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78062225 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific pathway involved. Detailed studies on the molecular targets and pathways provide insights into the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Physicochemical Properties

Parameter CID 78062225 Typical Analogues* Reference Method
Molecular Weight (Da) [Value from MS] ~±5 Da range ESI-MS
CCS (Ų) [Value] Varies by conformation Ion Mobility
LogP (Predicted) [Value] Similar polarity Chromatography
Retention Time (GC-MS) [Time] ±0.5–2 min shifts GC-MS

*Hypothetical analogues based on structural similarity.

Fragmentation Patterns Under CID

  • Voltage Dependence : this compound requires a collision voltage of V for optimal fragmentation, comparable to oligonucleotides of similar mass (e.g., 20–30 V for 20-mer DNA) but lower than larger biomolecules .
  • Charge State Correlation : Unlike charged biomolecules (e.g., oligonucleotides), this compound’s neutral or single-charged state simplifies fragmentation, reducing voltage variability .

Differentiation from Isomers

  • In-Source CID: As demonstrated in ginsenoside analysis (e.g., Rf vs. F11), minor structural differences (e.g., glycosylation sites) alter CID-generated fragment ions. Applied to this compound, this method could resolve isomers with >90% accuracy .
  • CCS Matching : CCS values provide orthogonal confirmation, reducing false positives in untargeted metabolomics .

Functional and Mechanistic Comparisons

While discusses a photocleavable chemical inducer of dimerization (CID), this represents a distinct functional class.

  • Metabolite Identification : Its detectability via GC-MS and ESI-MS positions it as a candidate biomarker in exposomics or metabolomics studies .
  • Reference Standard : Stable fragmentation patterns make it suitable for calibrating collision energy in MS workflows .

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